4-Chloro-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline
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Overview
Description
4-Chloro-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline is a chemical compound with the molecular formula C12H8ClN3O and a molecular weight of 245.66 g/mol . This compound is characterized by the presence of a chloro-substituted oxazolo[5,4-b]pyridine ring attached to an aniline moiety. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline typically involves the following steps:
Formation of the Oxazolo[5,4-b]pyridine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the oxazolo[5,4-b]pyridine ring.
Coupling with Aniline: The final step involves the coupling of the chlorinated oxazolo[5,4-b]pyridine with aniline under conditions that facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted positions.
Oxidation and Reduction: The aniline moiety can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Chlorinating Agents: Thionyl chloride, phosphorus pentachloride.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium catalysts, boronic acids.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
4-Chloro-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-oxazolo[5,4-b]pyridin-2-ylamine: This compound shares a similar oxazolo[5,4-b]pyridine core but lacks the aniline moiety.
4-Chloro-2-(6-chloro-oxazolo[5,4-b]pyridin-2-yl)-phenylamine: Another closely related compound with similar structural features.
Uniqueness
4-Chloro-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H7Cl2N3O |
---|---|
Molecular Weight |
280.11 g/mol |
IUPAC Name |
4-chloro-2-(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)aniline |
InChI |
InChI=1S/C12H7Cl2N3O/c13-6-1-2-9(15)8(3-6)11-17-10-4-7(14)5-16-12(10)18-11/h1-5H,15H2 |
InChI Key |
AXRWWXZZTAJCOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NC3=C(O2)N=CC(=C3)Cl)N |
Origin of Product |
United States |
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